molecular formula ¹³C₆H₅NO₂ B1142442 Nicotinic acid-13C6 CAS No. 1189954-79-7

Nicotinic acid-13C6

Cat. No. B1142442
M. Wt: 129.07
InChI Key:
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Description

Synthesis Analysis

The synthesis of isotopically labeled nicotinic acid, such as nicotinic acid-13C6, involves specific reactions where isotopic enrichment is achieved. An example includes the synthesis of nicotinic acid-7-13C, where CuCN-13C is reacted with 3-bromopyridine, followed by hydrolysis to yield nicotinic acid-7-13C with a significant increase in yield over previous methods due to in situ hydrolysis of the nitrile intermediate (Meinert, Nunez, & Syerrum, 1978).

Molecular Structure Analysis

The molecular structure of nicotinic acid and its derivatives can be studied using techniques like NMR and X-ray diffraction. For instance, nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide was characterized by 1H and 13C FT-NMR and single-crystal X-ray diffraction, revealing its crystalline form and molecular geometry (Dege et al., 2014).

Chemical Reactions and Properties

Nicotinic acid participates in various chemical reactions, contributing to its diverse chemical properties. It serves as a precursor in the synthesis of numerous compounds, including herbicides and pharmaceuticals. For example, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity, highlighting the compound's versatility in chemical synthesis (Yu et al., 2021).

Physical Properties Analysis

The physical properties of nicotinic acid, such as its melting point, boiling point, and solubility, can be assessed through calorimetric studies and thermal analysis. These studies provide insights into the compound's stability and behavior under various temperature conditions, which are crucial for its storage and application in different fields (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties of nicotinic acid, including its reactivity, acidity, and interaction with other compounds, play a significant role in its biological and pharmacological effects. Studies focusing on the incorporation of nicotinic acid into various compounds and its interaction with receptors shed light on its mechanism of action and potential therapeutic uses (Soga et al., 2003).

Scientific Research Applications

  • Synthesis and Labeling : Nicotinic acid-13C6 has been synthesized and labeled for various research applications. For example, Meinert, Nunez, and Syerrum (1978) reported the labeling of nicotinic acid with 13C at the 7 position, enhancing yield and efficiency over previous methods, which is significant for research in nucleotide cycles (Meinert, Nunez, & Syerrum, 1978).

  • Incorporation into Alkaloids : The incorporation of labeled Nicotinic acid into tobacco alkaloids has been studied. Leete (1977) investigated how [5,6-14C,13C2]Nicotinic acid was incorporated into various alkaloids like anabasine and nicotine, demonstrating its utility in tracing biochemical pathways (Leete, 1977).

  • Receptor Studies : Research by Tunaru et al. (2003) showed that receptors like PUMA-G and HM74 are activated by nicotinic acid, which helps in understanding its lipid-lowering effects. This is crucial for studying drug interactions and the development of new treatments (Tunaru et al., 2003).

  • Role in Lipid Metabolism : Wise et al. (2003) identified HM74 as a low-affinity receptor for nicotinic acid, indicating its role in dyslipidemia treatment. This discovery is significant for developing more effective lipid-lowering drugs (Wise et al., 2003).

  • Nicotinic Acid in Plant Metabolism : Mizusaki et al. (1970) studied the metabolism of nicotinic acid in tobacco plants, finding that it gets incorporated into nicotine and other pyridine compounds, revealing insights into plant biochemistry (Mizusaki et al., 1970).

  • Medical Research Applications : Studies like that of Lukasova et al. (2011) have shown that nicotinic acid inhibits atherosclerosis progression in mice, providing a basis for its use in cardiovascular disease prevention (Lukasova et al., 2011).

  • Herbicidal Potential : Research by Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, indicating its potential in agricultural applications (Yu et al., 2021).

Safety And Hazards

Nicotinic acid-13C6 may cause serious eye irritation and respiratory irritation5. It is recommended to avoid contact with skin and eyes, and avoid breathing dust6.


properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662145
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic acid-13C6

CAS RN

1189954-79-7
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189954-79-7
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Synthesis routes and methods I

Procedure details

5.2 g of 90% pyridinium bromide perbromide was added in one portion to a solution of 5 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-, ethyl ester and 1.2 ml pyridine in 150 ml of dry ethanol-free CHCl3 at -10° C. The mixture was stirred for 45 minutes at 0° C. and the bromide (6 g) was obtained by flash chromatography over silica gel (10% EtAc/CH2Cl2). This was dissolved in 30 ml of THF and added dropwise to a suspension of 4-mercaptopyridine, sodium salt [(prepared from 1.5 g of 4-mercapto pyridine and 0.5 g of 60% NaH in THF/DMF (1:1, 40 ml)] at 0° C. and the mixture was warmed to room temperature. After stirring for one hour, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic extracts were washed with water, dried, and evaporated. The residue was crystallized from EtAc to give 5.1 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-6-methyl-2[4-pyridinylthiomethyl]-4-[(2-trifluoromethyl)phenyl]-, ethyl ester, mp 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To 8.4 g (22.5 mmol) of acid chloride starting material used in Example 1 in 50 ml of methylene chloride were added 5.4 g of 3-bromopropylamine hydrobromide and 5.5 g of potassium carbonate. The mixture was stirred at room temperature for one hour and then 20 ml of water was added. Stirring was continued for 18 hours. After that the organic layer was separated, washed with brine and concentrated. The oily residue was triturated with cyclohexane to give a solid. A 2.3 g analytically pure sample was obtained by chromatography of 2.6 g of crude 3-pyridinecarboxylic acid, 5-[[(3-bromopropyl)amino]carbonyl]-6-(difluoromethyl)- 4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester on silica gel columns with 20% ethyl acetate/cyclohexane as eluting solvent, m.p. 107°-110° C.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
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Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

This example illustrates the preparation of Compound 101, an example of the formation of the heterocycle by cycloaddition reaction. Sodium (7.87 g, 0.35 mol) was cautiously added in portions to 250 mL methanol under nitrogen. Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (20 g, 0.057 mol) was added at 25° C., followed by dropwise addition of isoamyl nitrite (33.15 g, 0.283 mol). The mixture was stirred overnight at 25° C., then quenched with ice/concentrated HCl slush, and extracted with ether. The combined ether layers were washed with saturated sodium bicarbonate and dried (MgSO4). The solvent was evaporated in vacuo and the residue purified by HPLC with 10% ethyl acetate-hexane to give 22 g (99%) of 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-((hydroxyimino)acetyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester, as a yellow solid. m.p. 84°-86° C.
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.87 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
33.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

This example illustrates the preparation of Compounds 62, 106, 107, and 109, an example of reduction of a α-hydroxyhaloheterocyclomethyl derivative to the α-hydroxyheterocyclomethyl derivative, and oxidation of this derivative to compounds of the present invention. A mixture of methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (7.2 g, 16 mmol), 6 mL triethylamine, and 5% of palladium on activated carbon catalyst (5 g) in 80 mL methanol was placed in a Parr hydrogenation apparatus at 50 psi and RT for 18 h. The reaction mixture was filtered through celite. The celite was thoroughly washed with methanol. The combined filtrates was concentrated in vacuo. The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane to afford 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-(hydroxy-5-thiazolylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester (5 g, 73.5%) as A light yellow solid. m.p. 140°-150° C.
[Compound]
Name
Compounds 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
3
Citations
AS Alexandris, J Ryu, L Rajbhandari, R Harlan… - Neurobiology of …, 2022 - Elsevier
… A limited number of internal standards (Nicotinic acid-13C6, Nicotinamide-13C3,15 N, L-Tryptophan-13C11,15 N2) were spiked into each sample for sample quality control, which was …
Number of citations: 6 www.sciencedirect.com
E Wogram, F Sümpelmann, W Dong, E Rawat… - papers.ssrn.com
Microglia are the resident macrophages of the central nervous system. Their phagocytic activity plays crucial roles during brain development, in synaptic homeostasis, and in a plethora …
Number of citations: 0 papers.ssrn.com
T Dutta, N Kapoor, M Mathew, SS Chakraborty… - Cell Reports, 2023 - cell.com
Metabolic routing of nicotinamide (NAM) to NAD + or 1-methylnicotinamide (MeNAM) has impacts on human health and aging. NAM is imported by cells or liberated from NAD + . The …
Number of citations: 1 www.cell.com

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